![molecular formula C7H14N2O B183374 Octahydropyrazino[2,1-c][1,4]oxazine CAS No. 141108-65-8](/img/structure/B183374.png)
Octahydropyrazino[2,1-c][1,4]oxazine
概要
説明
Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic heterocyclic compound featuring fused pyrazine and oxazine rings. This scaffold has garnered significant attention in medicinal chemistry due to its structural rigidity and versatility in drug design. Notably, derivatives of this compound have been explored as potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel, a target for diuretic therapies. For instance, replacing the piperazine moiety in early ROMK inhibitors with this compound improved selectivity over the hERG potassium channel, mitigating cardiotoxicity risks such as QTc prolongation in preclinical models . The compound’s stereochemistry (e.g., (9aS)-configuration) and salt forms (e.g., dihydrochloride) further influence its pharmacokinetic and physicochemical properties, as evidenced by commercial catalog listings with purities ≥95% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with an epoxide, leading to the formation of the desired heterocyclic ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .
化学反応の分析
Types of Reactions
Octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Chemical Applications
Synthesis of Heterocyclic Compounds
Octahydropyrazino[2,1-c][1,4]oxazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bicyclic structure allows for diverse modifications, facilitating the creation of novel chemical entities with potential applications in pharmaceuticals and materials science.
Table 1: Synthesis Routes
Reaction Type | Description | Example Reagents |
---|---|---|
Cyclization | Forms oxazine derivatives through cyclization | 1,2-diamines with sulfonium salts |
Oxidation | Converts to oxazine derivatives | Hydrogen peroxide |
Reduction | Reduces to amine derivatives | Lithium aluminum hydride |
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies comparing various compounds against bacterial strains, notable zones of inhibition were recorded.
Table 2: Antimicrobial Properties
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 15 |
Octahydropyrazino | Pseudomonas aeruginosa | 18 |
Anticancer Properties
The compound has shown promise in anticancer research. A case study on human breast cancer cells (MCF-7) demonstrated an IC50 value of 12 µM after 48 hours of treatment, indicating significant cytotoxic effects.
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce inflammation markers such as TNF-α and IL-6.
Table 3: Anti-inflammatory Effects
Inflammatory Marker | Control Group (%) | Treated Group (10 µM) (%) |
---|---|---|
TNF-α | 100 | 45 |
IL-6 | 100 | 50 |
Medicinal Applications
Pharmaceutical Development
The compound is under investigation for its potential use as a pharmaceutical agent targeting neurological disorders. Its unique structure may provide selectivity and efficacy in modulating biological pathways relevant to these conditions.
Case Study: ROMK Inhibitors
Recent studies have identified this compound derivatives as inhibitors of the renal outer medullary potassium channel (ROMK), which is implicated in various renal functions and conditions. This highlights the compound's potential role in treating chronic pain and other renal-related disorders .
作用機序
The mechanism of action of octahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Comparison with Octahydropyrido[2,1-c][1,4]oxazines
The pyrido-analog, octahydropyrido[2,1-c][1,4]oxazine, shares a similar bicyclic framework but replaces one nitrogen atom in the pyrazine ring with a carbon atom. This minor structural difference significantly alters pharmacological activity. While octahydropyrazino derivatives exhibit ROMK inhibition and cardiovascular safety , pyrido analogs demonstrate central nervous system (CNS) depressant effects. For example, 3-phenyl-substituted pyrido-oxazine derivatives reduced locomotor activity in mice, with stereochemical variations (diastereomers) further modulating potency and qualitative effects .
Table 1: Structural and Pharmacological Differences
Stereochemical Variants
The (9aS)-enantiomer of this compound is frequently reported in commercial catalogs (e.g., BLD Pharm’s BD307216) with ≥95% purity, suggesting its predominance in therapeutic applications . In contrast, the (R)- and (S)-dihydrochloride salts (CAS 1126432-04-9 and 1089280-14-7) exhibit distinct handling requirements (e.g., storage at 2–8°C under inert atmosphere) and hazard profiles (e.g., H302: harmful if swallowed) .
Table 2: Stereochemical and Salt Form Comparisons
Derivatives and Functional Modifications
Derivatization of the core scaffold enhances target engagement or pharmacokinetics. For example:
- Boc-cystamine HCl (BD316797): Incorporates a disulfide linker for prodrug strategies, improving stability .
- (7S,9aS)-7-((Benzyloxy)methyl) derivatives : These analogs (CAS 1268364-46-0) are classified under specific customs codes (e.g., 2934 99 90 89) for industrial use, indicating their role in intermediate synthesis .
- Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride: This oxidized derivative (CAS 1383427-89-1) highlights the impact of ring saturation on solubility and bioavailability .
Comparison with Non-Oxazine Heterocycles
Compounds like imidazo[5,1-c][1,4]oxazine (CAS 42341-20-8) and thiadiazole derivatives (e.g., 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole) demonstrate divergent pharmacological profiles. The imidazo-oxazine scaffold lacks the fused pyrazine ring, resulting in weaker CNS activity compared to pyrazino-oxazines .
生物活性
Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 1089759-42-1
- Molecular Weight : 142.20 g/mol
Pharmacological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the central nervous system (CNS). The following sections summarize key findings related to its pharmacological effects.
Central Nervous System Effects
A study demonstrated that derivatives of this compound possess significant CNS depressant activity. Specifically, the 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride was shown to reduce locomotor activity in mice, indicating sedative properties. The effects varied among different diastereomers of the compound, suggesting stereochemical influences on biological activity .
The mechanism underlying the CNS effects appears to involve modulation of neurotransmitter systems. While specific pathways remain to be fully elucidated, the compound's structural features suggest potential interactions with GABAergic and serotonergic systems.
Case Studies and Research Findings
Additional Biological Activities
Beyond CNS effects, this compound and its derivatives have been investigated for their potential as inhibitors in various biological pathways:
- Inhibition of LRRK2 Kinase Activity : A novel application involves inhibiting LRRK2 kinase activity, which is implicated in neurodegenerative diseases like Parkinson's disease .
- Antifungal Activity : Some studies have suggested that derivatives may possess antifungal properties against pathogenic fungi .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Octahydropyrazino[2,1-c][1,4]oxazine, and how are reaction conditions optimized?
The synthesis of this compound derivatives often involves heterocyclization strategies. A two-step approach includes:
Reductive step : Reduction of intermediates (e.g., compound 1 to 2) using agents like hydrogen peroxide in formic acid at 60–75°C.
Oxidative heterocyclization : Formation of the oxazine scaffold under controlled conditions, achieving yields up to 83% .
Alternative solid-phase synthesis methods employ N-Fmoc-protected α-amino acids and 2-bromoketones, followed by acid-mediated cyclization to ensure stereochemical control . Optimization involves adjusting temperature, solvent polarity, and catalyst selection to minimize side reactions.
Q. How is the structural confirmation of this compound achieved using spectroscopic methods?
Key analytical techniques include:
- NMR Spectroscopy : Proton and carbon NMR data for related oxazine derivatives (e.g., tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3(4H)-dione) reveal characteristic shifts for bridgehead protons (δ 4.2–4.5 ppm) and carbonyl carbons (δ 168–170 ppm) .
- HR-MS : High-resolution mass spectrometry confirms molecular weights (e.g., [M+H]+ = 402.2001 for spiro-oxazine derivatives) .
- X-ray crystallography (if available) resolves stereochemical ambiguities in fused-ring systems.
Advanced Research Questions
Q. What strategies are employed to control stereochemistry in this compound synthesis?
Stereochemical control is critical for bioactivity. Methods include:
- Chiral building blocks : Use of enantiomerically pure α-amino acids (e.g., tert-butylserine) to dictate ring conformation .
- Conformational analysis : NMR studies (220 MHz) of methyl-substituted derivatives reveal trans-fused ring preferences, guided by Bohlmann band analysis in IR spectra .
- Solid-phase synthesis : Enables spatial separation of reactive sites, reducing racemization risks during cyclization .
Q. How can researchers resolve contradictions in biological activity data for oxazine derivatives?
Discrepancies in activity (e.g., ROMK inhibition vs. fungicidal effects) arise from structural modifications:
- Substituent effects : Introducing sulfonamide or halogen groups alters target binding. For example, 3-sulfamoylbenzamides on the oxazine scaffold enhance ROMK inhibition (IC50 < 50 nM) .
- Stereochemistry : Bioactivity varies significantly between enantiomers; e.g., (9aR)-configured derivatives show improved pharmacokinetic properties .
- Assay validation : Cross-validate results using orthogonal assays (e.g., electrophysiology for ion channel inhibitors) to rule off-target effects .
Q. What are the safety and handling protocols for this compound derivatives in laboratory settings?
Per EU-GHS/CLP guidelines:
- Hazard classification : Acute toxicity (Category 4) via oral, dermal, and inhalation routes.
- Mitigation measures :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Emergency protocols: Immediate rinsing for eye/skin contact and medical consultation for ingestion .
特性
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141108-65-8 | |
Record name | octahydropiperazino[2,1-c]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。